![molecular formula C10H16N2O2 B2752666 N-(2-Oxo-2-piperidin-1-ylethyl)prop-2-enamide CAS No. 1566260-27-2](/img/structure/B2752666.png)
N-(2-Oxo-2-piperidin-1-ylethyl)prop-2-enamide
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Description
Synthesis Analysis
The synthesis of “N-(2-Oxo-2-piperidin-1-ylethyl)prop-2-enamide” involves a multi-step process that begins with the reaction of phthalic anhydride and ethylenediamine to form N-(2-aminoethyl)phthalimide. This intermediate is then reacted with 2-chloroacetyl chloride to form N-(2-chloroacetyl)phthalimide, which is then reacted with phenylhydrazine to form N-phenyl-N-(2-chloroacetyl)phthalimide. The final step involves the reaction of N-phenyl-N-(2-chloroacetyl)phthalimide with piperidine to form "this compound".Molecular Structure Analysis
The molecular formula of “this compound” is C11H21N3O . The InChI code is 1S/C11H21N3O/c15-11(14-6-2-1-3-7-14)10-13-8-4-12-5-9-13/h12H,1-10H2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of phthalic anhydride and ethylenediamine, the reaction of the resulting intermediate with 2-chloroacetyl chloride, and the reaction of the resulting compound with phenylhydrazine. The final step involves the reaction of the resulting compound with piperidine.Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . The molecular weight is 211.31 . The storage temperature is room temperature .Mechanism of Action
“N-(2-Oxo-2-piperidin-1-ylethyl)prop-2-enamide” targets the mitochondrial TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are essential for energy production in cancer cells. By inhibiting these enzymes, “this compound” disrupts the TCA cycle, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which ultimately results in cancer cell death.
Future Directions
Piperidine derivatives, such as “N-(2-Oxo-2-piperidin-1-ylethyl)prop-2-enamide”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
N-(2-oxo-2-piperidin-1-ylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-9(13)11-8-10(14)12-6-4-3-5-7-12/h2H,1,3-8H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLVYUASEBWZCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(=O)N1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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